molecular formula C17H19N5O2S B12241714 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine

Cat. No.: B12241714
M. Wt: 357.4 g/mol
InChI Key: YYKWMFIWHMNVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine involves multiple steps, starting with the preparation of the individual heterocyclic components. The imidazo[1,2-b]pyridazine moiety can be synthesized through the reaction of 2-aminopyridine with various aldehydes under acidic conditions . The thiazole component is typically synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The final step involves the coupling of these heterocycles with piperidine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic moieties. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,3-thiazole-4-carbonyl)piperidine is unique due to the combination of its heterocyclic components, which confer a broad range of biological activities and potential applications. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C17H19N5O2S/c1-12-8-22-15(19-12)2-3-16(20-22)24-9-13-4-6-21(7-5-13)17(23)14-10-25-11-18-14/h2-3,8,10-11,13H,4-7,9H2,1H3

InChI Key

YYKWMFIWHMNVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CSC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.